

Unraveling "UP202-56": Application Notes for Leading-Edge Skincare Formulation Research

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Compound of Interest

Compound Name: UP202-56

Cat. No.: B10799581

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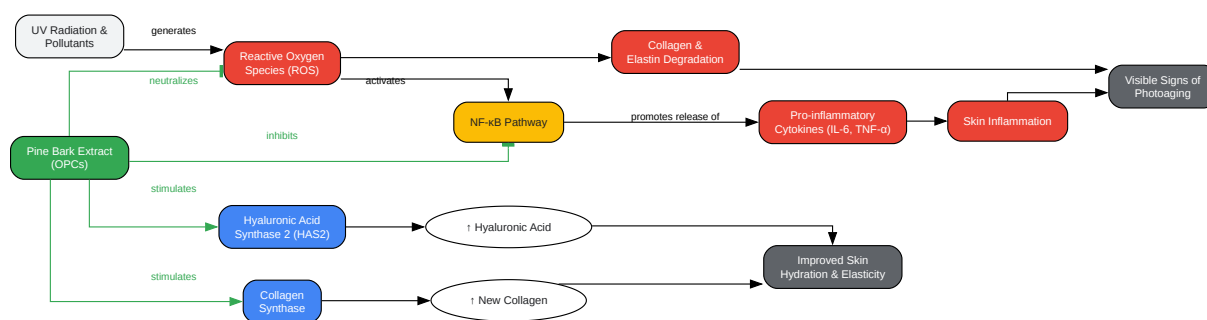
A Note on the Identity of **UP202-56**: Initial research into "UP202-56" for skincare applications has yielded conflicting information. Publicly available data is scarce and contradictory, with sources identifying it as a pine bark extract, an adenosine analogue, or linking its CAS number (163838-04-8) to Verdiperstat, a myeloperoxidase inhibitor investigated for neurodegenerative diseases.^{[1][2][3][4][5]} Due to this ambiguity, providing accurate and reliable application notes for a single, ill-defined substance is not feasible.

Instead, this report provides comprehensive application notes and protocols for two well-researched and highly relevant classes of skincare ingredients that align with the likely interests of researchers in advanced skincare formulation: Pine Bark Extract and Adenosine & its Agonists. Both are potent active ingredients with significant bodies of scientific literature supporting their use in treating signs of aging and promoting overall skin health.

Section 1: Pine Bark Extract in Skincare Formulation Research

Introduction: Pine bark extract, particularly from the French maritime pine (*Pinus pinaster*), is a potent natural antioxidant rich in bioactive compounds.^{[6][7]} Its primary active constituents are oligomeric proanthocyanidins (OPCs), which are powerful free-radical scavengers.^{[7][8]} Marketed under trademarks like Pycnogenol® and Flavangenol®, this ingredient is extensively studied for its protective effects against photoaging, its ability to improve skin hydration and elasticity, and its anti-inflammatory properties.^{[6][7][9][10]}

Mechanism of Action: Pine bark extract exerts its effects through multiple pathways. Its potent antioxidant capacity allows it to neutralize a wide range of free radicals, thus protecting collagen and elastin from degradation.[8][11] It also possesses anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways and can stimulate the synthesis of new collagen and hyaluronic acid.[6][8][12]



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Fig 1. Mechanism of Action of Pine Bark Extract in Skin.

Data Presentation: Summary of Clinical Efficacy

Parameter	Study Population	Dosage/Concentration	Duration	Key Finding	Reference
Skin Hydration	Healthy Women (Normal Skin)	100 mg/day (oral)	6 weeks	8% increase in skin hydration.	[10]
Healthy Women (Dry Skin)	100 mg/day (oral)	6 weeks	21% increase in skin hydration.	[10]	
Skin Elasticity	Postmenopausal Women	75 mg/day (oral)	12 weeks	Significant improvement in skin elasticity.	[12]
Hyperpigmentation	Women with Melasma	75 mg/day (oral)	30 days	Average reduction of pigmented area by 37%.	[10]
Photoaged Facial Skin	100 mg/day (oral)	12 weeks	Significant improvement in mottled pigmentation scores.	[7]	
Antioxidant Effect	In vitro	3% topical formulation	N/A	42% reduction in malondialdehyde (MDA) levels.	[8]

Experimental Protocols

1. Protocol: In Vitro Antioxidant Capacity Assay (DPPH)

- Objective: To determine the free radical scavenging activity of a pine bark extract formulation.

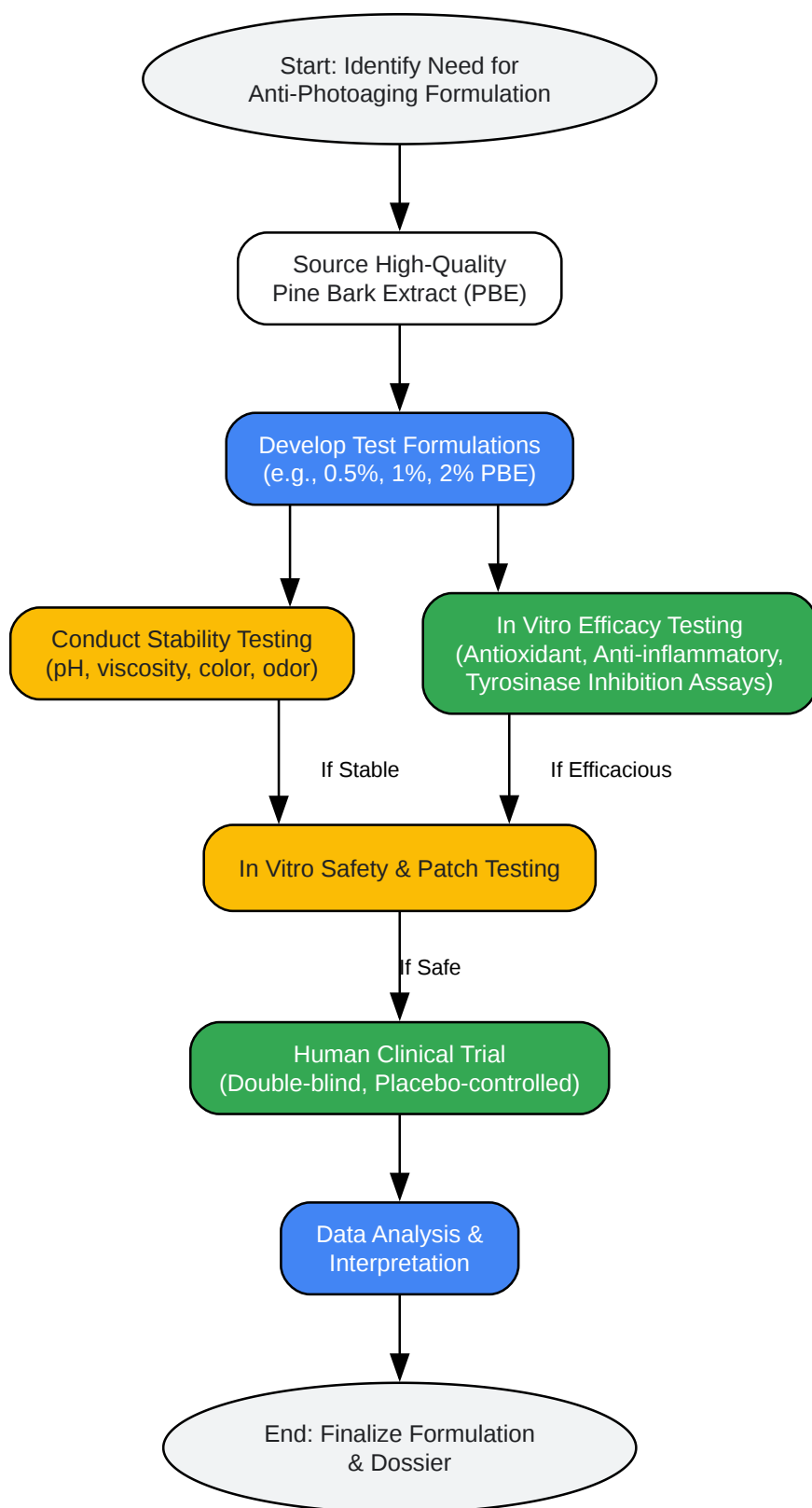
- Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol, test formulation with pine bark extract, placebo formulation, ascorbic acid (positive control), methanol (blank), 96-well microplate, spectrophotometer.
- Method:
 - Prepare serial dilutions of the test formulation, placebo, and ascorbic acid in methanol.
 - Add 100 µL of each dilution to the wells of a 96-well plate.
 - Add 100 µL of DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a spectrophotometer.
 - Calculate the percentage of DPPH scavenging activity using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$.
 - Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

2. Protocol: Human Clinical Trial for Photoaged Skin

- Objective: To evaluate the efficacy of a topical cream containing pine bark extract on the signs of photoaging.
- Study Design: A randomized, double-blind, placebo-controlled study.
- Participants: 40-60 healthy female volunteers aged 40-65 with moderate signs of facial photoaging.
- Method:
 - Baseline (Visit 1): Assess baseline skin parameters including skin hydration (corneometer), elasticity (cutometer), skin roughness and wrinkle depth (image analysis), and mottled pigmentation (colorimeter and expert grading).

- Product Application: Subjects are randomly assigned to apply either the test cream (e.g., 1% pine bark extract) or a placebo cream to the face twice daily for 12 weeks.
- Follow-up Visits (Weeks 4, 8, 12): Repeat all baseline measurements.
- Data Analysis: Compare the changes in measured parameters from baseline between the active and placebo groups using appropriate statistical tests.

Experimental Workflow



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Fig 2. Workflow for Pine Bark Extract Formulation Development.

Section 2: Adenosine & its Agonists in Skincare Formulation Research

Introduction: Adenosine is an endogenous nucleoside that plays a crucial role in cellular energy transfer and signaling. In the context of dermatology, adenosine is recognized for its ability to stimulate collagen production, accelerate wound healing, and exert anti-inflammatory effects. [13][14] Its action is mediated through specific G protein-coupled receptors on the surface of skin cells, primarily the A1 and A2A subtypes.[13][14]

Mechanism of Action: When applied to the skin, adenosine and its agonists bind to adenosine receptors on dermal fibroblasts. Activation of the A2A receptor subtype, in particular, stimulates a signaling cascade that leads to increased synthesis of collagen types I and III.[13] This helps to improve skin density and reduce the appearance of wrinkles. Adenosine also has demonstrated anti-inflammatory effects, making it suitable for soothing irritated skin.[15][16]



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Fig 3. Adenosine's Collagen-Stimulating Pathway via A2A Receptor.

Data Presentation: Summary of Efficacy

Parameter	Model	Agent	Key Finding	Reference
Collagen Production	Human Dermal Fibroblasts	CGS-21680 (A2A Agonist)	Regulates collagen production.	[13]
Anti-inflammatory	Mouse Model (Phorbol-induced)	CGS-21680 (A2A Agonist)	Marked reduction of inflammatory cell infiltrate and MPO activity.	[16]
Anti-inflammatory	Mouse Model (Psoriasis-like)	PDRN (A2A Agonist)	Decreased T cell recruitment and tempered TNF- α , IL-6, and IL-12 expression.	[15]
Wound Healing	In Vitro/In Vivo	Adenosine (via A2A)	Promotes wound healing by increasing collagen production.	[13]

Experimental Protocols

1. Protocol: Fibroblast Collagen Production Assay (Sircol Assay)

- Objective: To quantify the effect of an adenosine agonist on collagen synthesis by human dermal fibroblasts.
- Materials: Human dermal fibroblasts, cell culture medium (DMEM), fetal bovine serum (FBS), test compound (adenosine agonist), positive control (e.g., TGF- β 1), Sircol™ Soluble Collagen Assay kit, 24-well culture plates.
- Method:
 - Seed human dermal fibroblasts in 24-well plates and culture until they reach 80-90% confluency.

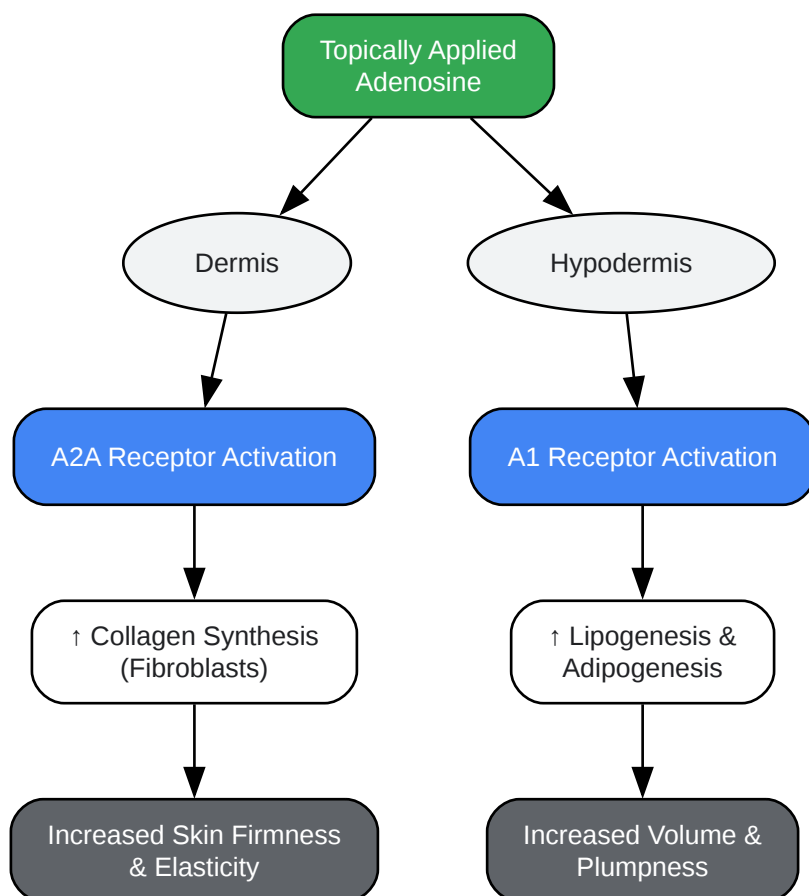
- Starve the cells in serum-free medium for 24 hours.
- Treat the cells with various concentrations of the test compound, positive control, and a vehicle control for 48-72 hours.
- Collect the cell culture supernatant.
- Quantify the amount of soluble collagen in the supernatant using the Sircol assay according to the manufacturer's instructions.
- Measure the absorbance and calculate the collagen concentration based on a standard curve.
- Normalize collagen production to total cell protein (measured from cell lysate).

2. Protocol: Anti-Inflammatory Assay (LPS-induced TNF- α release)

- Objective: To assess the ability of adenosine to reduce inflammation in keratinocytes.
- Materials: Human keratinocyte cell line (e.g., HaCaT), cell culture medium, lipopolysaccharide (LPS), adenosine, dexamethasone (positive control), TNF- α ELISA kit.
- Method:
 - Culture HaCaT cells in appropriate plates until confluent.
 - Pre-treat the cells with various concentrations of adenosine or dexamethasone for 1 hour.
 - Induce inflammation by adding LPS (e.g., 1 μ g/mL) to the wells (except for the negative control).
 - Incubate for 24 hours.
 - Collect the cell culture supernatant.
 - Measure the concentration of TNF- α in the supernatant using an ELISA kit as per the manufacturer's protocol.

- Analyze the data to determine the percentage reduction in TNF- α release compared to the LPS-only treated cells.

Logical Relationships in Skin



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Fig 4. Adenosine Receptor Effects in Different Skin Layers.

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